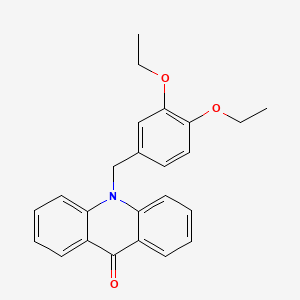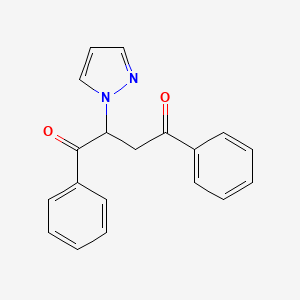
10-(3,4-diethoxybenzyl)acridin-9(10H)-one
Übersicht
Beschreibung
10-(3,4-diethoxybenzyl)acridin-9(10H)-one, also known as DAAO, is a flavoenzyme that plays a crucial role in the metabolism of tryptophan. This enzyme is highly conserved in mammals and is involved in the degradation of D-amino acids. DAAO has been extensively studied due to its potential therapeutic applications in various diseases, including schizophrenia, cancer, and pain.
Wirkmechanismus
10-(3,4-diethoxybenzyl)acridin-9(10H)-one works by oxidizing D-amino acids, which are not normally present in the body, into their corresponding alpha-keto acids. This reaction produces hydrogen peroxide, which can be toxic to cells in high concentrations. 10-(3,4-diethoxybenzyl)acridin-9(10H)-one is believed to play a role in the regulation of glutamate neurotransmission by controlling the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the metabolism of tryptophan and D-amino acids, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of glutamate neurotransmission, oxidative stress, and inflammation. 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has also been shown to have anti-tumor effects and to regulate pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 10-(3,4-diethoxybenzyl)acridin-9(10H)-one in lab experiments is its high specificity for D-amino acids. This allows researchers to study the effects of specific D-amino acids on biological systems. However, the production of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one can be challenging, and its activity can be affected by factors such as pH and temperature.
Zukünftige Richtungen
There are several future directions for research on 10-(3,4-diethoxybenzyl)acridin-9(10H)-one. One area of interest is the development of novel therapies for schizophrenia and other psychiatric disorders that target the regulation of glutamate neurotransmission. Another area of interest is the development of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one inhibitors for the treatment of cancer and pain. Additionally, further research is needed to fully understand the role of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one in the regulation of oxidative stress and inflammation.
Wissenschaftliche Forschungsanwendungen
10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been extensively studied for its potential therapeutic applications in various diseases. In schizophrenia, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of glutamate neurotransmission, which is believed to play a role in the pathophysiology of the disease. In cancer, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In pain, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of pain perception, making it a potential target for the development of novel pain therapies.
Eigenschaften
IUPAC Name |
10-[(3,4-diethoxyphenyl)methyl]acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-3-27-22-14-13-17(15-23(22)28-4-2)16-25-20-11-7-5-9-18(20)24(26)19-10-6-8-12-21(19)25/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJGRJSYWGBZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Acridin-9-one, 10-(3,4-diethoxybenzyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,4-dichlorobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299319.png)
![3-(4-isopropoxyphenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4299335.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299337.png)
![3-(4-isopropoxyphenyl)-3-{[phenyl(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4299339.png)
![3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299347.png)
![3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
![3-(4-ethoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid](/img/structure/B4299361.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate](/img/structure/B4299366.png)

![2-[1-benzyl-3-(phenylthio)-1H-inden-2-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4299384.png)
![2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B4299391.png)
![3,4-diethoxybenzyl 4-[2-(3,4-diethoxybenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4299403.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4299408.png)
![7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299409.png)